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Compound of Interest

Compound Name: 2-(Difluoromethyl)-5-nitropyridine

Cat. No.: B1433340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-5-
nitropyridine, a heterocyclic building block of increasing interest in medicinal chemistry. We

will delve into its physicochemical properties, synthesis, analytical characterization, and its

strategic application in drug discovery, grounded in established scientific principles and

practical insights.

Introduction: The Strategic Value of Fluorination in
Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in

hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine

atoms into such scaffolds has become a powerful tool in modern drug design. The

difluoromethyl group (-CHF₂), in particular, offers a unique combination of properties that can

significantly enhance the therapeutic potential of a molecule.

2-(Difluoromethyl)-5-nitropyridine emerges as a valuable synthon, combining the versatile

reactivity of a nitropyridine with the advantageous physicochemical properties imparted by the

difluoromethyl group. The electron-withdrawing nature of both the nitro and difluoromethyl
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groups activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile

starting point for the synthesis of a diverse range of more complex molecules.

Physicochemical Properties of 2-(Difluoromethyl)-5-
nitropyridine
A thorough understanding of the physicochemical properties of a building block is fundamental

to its effective utilization in synthesis and drug design.

Property Value Source

Molecular Weight 174.10 g/mol [1]

Molecular Formula C₆H₄F₂N₂O₂ [1]

CAS Number 1646152-46-6 [1]

Appearance
Likely a solid at room

temperature

Inferred from related

compounds

Storage Inert atmosphere, 2-8°C [1]

The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a

bioisostere for hydroxyl, thiol, or amine groups. This bioisosteric replacement can lead to

improved metabolic stability and enhanced binding affinity to biological targets.

Synthesis and Purification: A Strategic Approach
While a specific, publicly available, detailed synthesis protocol for 2-(difluoromethyl)-5-
nitropyridine is not readily found, a plausible synthetic strategy can be devised based on

established methodologies for the synthesis of fluorinated and nitrated pyridines. A likely

approach involves a multi-step sequence, as outlined below. The causality behind these

experimental choices is critical for successful and reproducible synthesis.

Proposed Synthetic Workflow
A logical synthetic route could commence with a commercially available pyridine derivative,

followed by sequential nitration and difluoromethylation, or vice-versa. One potential pathway is
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the difluoromethylation of a pre-functionalized nitropyridine.

Step 1: Nitration
Step 2: Functional Group Transformation

Step 3: Difluoromethylation

2-Substituted Pyridine Nitration
(e.g., HNO₃/H₂SO₄)

Electrophilic Aromatic Substitution
5-Nitro-2-substituted Pyridine

Conversion of
substituent to a
leaving group

2-LeavingGroup-5-nitropyridine Difluoromethylation
(e.g., with a difluoromethylating agent)

Nucleophilic Substitution 2-(Difluoromethyl)-5-nitropyridine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(Difluoromethyl)-5-nitropyridine.

Detailed Experimental Considerations (Hypothetical
Protocol)
Step 1: Nitration of a 2-Substituted Pyridine

Rationale: The introduction of a nitro group at the 5-position is a common transformation for

pyridine rings. The choice of the initial substituent at the 2-position is crucial as it must be

stable to the nitrating conditions and amenable to subsequent transformation into a

difluoromethyl group. A plausible starting material could be 2-chloropyridine or 2-

aminopyridine. For instance, the nitration of 2-aminopyridine can be achieved using a

mixture of nitric acid and sulfuric acid.

Step 2: Conversion to a Difluoromethyl Precursor

Rationale: If starting from 2-amino-5-nitropyridine, the amino group would need to be

converted to a suitable precursor for difluoromethylation. This could involve a Sandmeyer-

type reaction to introduce a halogen, which can then be displaced.

Step 3: Introduction of the Difluoromethyl Group

Rationale: A variety of reagents can be used for difluoromethylation. A common approach

involves the use of a difluoromethyl source such as chlorodifluoromethane or TMSCF₂H
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(difluoromethyl)trimethylsilane) in the presence of a suitable catalyst. The reaction conditions

would need to be carefully optimized to ensure efficient conversion and minimize side

reactions. A patent for the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine suggests that

the reaction of a dihalo-trifluoromethyl-pyridine with KF or CsF in a polar aprotic solvent at

elevated temperatures can be effective[2]. A similar strategy might be applicable here.

Purification Protocol
Rationale: The purification of the final product is critical to ensure its suitability for

subsequent applications. A multi-step purification process is often necessary.

Work-up: After the reaction is complete, an aqueous work-up is typically performed to

remove inorganic salts and other water-soluble impurities.

Extraction: The product is then extracted into an organic solvent.

Chromatography: Column chromatography on silica gel is a standard method for purifying

organic compounds. For fluorinated compounds, specialized fluorinated stationary phases

can sometimes offer better separation[3]. A gradient of ethyl acetate in hexanes is a

common eluent system for compounds of this polarity.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or

solvent mixture can be an effective final purification step to obtain a highly pure crystalline

material[4][5].

Analytical Characterization: A Self-Validating
System
The identity and purity of 2-(Difluoromethyl)-5-nitropyridine must be rigorously confirmed

using a combination of analytical techniques. While specific spectra for this exact compound

are not readily available in the public domain, the expected spectral characteristics can be

predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three

aromatic protons on the pyridine ring and the proton of the difluoromethyl group. The proton
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of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The

aromatic protons will exhibit characteristic splitting patterns (doublets and doublet of

doublets) based on their positions and coupling constants.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in

the molecule. The carbon of the -CHF₂ group will appear as a triplet due to one-bond

coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, which will be a doublet due

to coupling with the proton of the -CHF₂ group. The chemical shift will be in the region typical

for difluoromethyl groups attached to an aromatic ring.

Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation

pattern of the compound. For 2-(Difluoromethyl)-5-nitropyridine, the molecular ion peak

[M]⁺ would be expected at m/z 174.10. Fragmentation may involve the loss of the nitro group

(NO₂) or parts of the difluoromethyl group. High-resolution mass spectrometry (HRMS) can

be used to confirm the elemental composition. Studies on trifluoromethylated pyridines have

shown characteristic fragmentation patterns that can aid in structural elucidation[6].

Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in the

molecule. The IR spectrum of 2-(Difluoromethyl)-5-nitropyridine is expected to show

characteristic absorption bands for:

C-F stretching vibrations.

Asymmetric and symmetric stretching of the nitro group (NO₂).

C=N and C=C stretching vibrations of the pyridine ring.

C-H stretching and bending vibrations. FTIR spectra of related nitropyridines can serve as

a reference for interpreting the spectrum[7][8][9].
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Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of the difluoromethyl group into drug candidates can confer several

advantageous properties:

Bioisosterism: The -CHF₂ group can act as a bioisostere of a hydroxyl (-OH), thiol (-SH), or

amine (-NH₂) group. This allows for the modification of a lead compound to improve its

pharmacokinetic profile while maintaining or even enhancing its biological activity.

Metabolic Stability: The strong carbon-fluorine bond makes the difluoromethyl group resistant

to metabolic degradation, which can increase the in vivo half-life of a drug.

Modulation of Physicochemical Properties: The -CHF₂ group can influence a molecule's

lipophilicity, pKa, and hydrogen bonding capacity, allowing for fine-tuning of its absorption,

distribution, metabolism, and excretion (ADME) properties.

Enhanced Target Binding: The ability of the -CHF₂ group to act as a hydrogen bond donor

can lead to improved binding affinity and selectivity for the target protein.

2-(Difluoromethyl)-5-nitropyridine serves as a key starting material for introducing this

valuable moiety into a variety of molecular scaffolds. The nitro group at the 5-position can be

readily reduced to an amino group, providing a handle for further functionalization through

amide bond formation, sulfonylation, or other coupling reactions.

Chemical Transformations Drug Discovery Outcomes

2-(Difluoromethyl)-
5-nitropyridine

Reduction of
Nitro Group 5-Amino-2-(difluoromethyl)pyridine Further Functionalization

(e.g., Amide Coupling)
Bioactive Molecules with

Improved Properties

Enhanced Metabolic Stability
Improved Bioavailability
Increased Target Affinity

Click to download full resolution via product page

Caption: Role of 2-(Difluoromethyl)-5-nitropyridine in drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1433340?utm_src=pdf-body
https://www.benchchem.com/product/b1433340?utm_src=pdf-body-img
https://www.benchchem.com/product/b1433340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety, Handling, and Storage
As a nitro- and fluoro-substituted aromatic compound, 2-(Difluoromethyl)-5-nitropyridine
should be handled with appropriate caution in a laboratory setting.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves when handling this compound.

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty

of water. Avoid creating dust.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents[1]. The recommended storage

temperature is 2-8°C in an inert atmosphere[1].

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for 2-(difluoromethyl)-5-nitropyridine is not widely

available, the SDS for related compounds, such as other nitropyridines and fluorinated

pyridines, should be consulted for general guidance on hazards and handling procedures[10]

[11][12][13].

Conclusion
2-(Difluoromethyl)-5-nitropyridine is a strategically important building block for medicinal

chemistry and drug discovery. Its unique combination of a reactive nitropyridine core and a

bioisosterically valuable difluoromethyl group provides a versatile platform for the synthesis of

novel compounds with potentially enhanced therapeutic properties. A thorough understanding

of its synthesis, purification, and analytical characterization, as outlined in this guide, is

essential for its effective application in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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